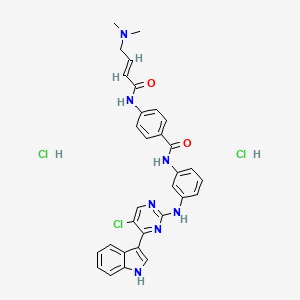

THZ1 Dihydrochloride

Description

BenchChem offers high-quality THZ1 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THZ1 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THZ1 Dihydrochloride: Mechanistic Targeting of CDK7 via Covalent Remote-Cysteine Modification

Executive Summary

THZ1 dihydrochloride is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Unlike traditional kinase inhibitors that rely solely on reversible ATP-competitive binding, THZ1 utilizes a dual-mechanism approach: it initially binds the ATP pocket and subsequently forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain. This "remote cysteine" targeting strategy confers exceptional potency (IC50 ~3.2 nM) and selectivity, allowing THZ1 to dismantle the transcriptional machinery of cancer cells driven by super-enhancers (SEs), specifically by collapsing the expression of short-lived oncogenes like MYC and RUNX1.

Molecular Mechanism: The "Remote Cysteine" Paradigm

Dual-Mode Binding Kinetics

The efficacy of THZ1 stems from its ability to overcome the high intracellular concentration of ATP through irreversible binding.

-

Reversible Recognition: The core aminopyrimidine scaffold of THZ1 acts as an ATP-mimetic, docking into the ATP-binding pocket of CDK7.

-

Covalent Locking: A flexible acrylamide "warhead" extends from the scaffold, reaching a specific cysteine residue (Cys312) located on a C-terminal extension of the kinase domain.

-

Irreversibility: The acrylamide undergoes a Michael addition reaction with the thiol group of Cys312, forming a permanent covalent adduct. This prevents ATP from re-entering the pocket, permanently silencing the kinase.

Selectivity Profile

While the ATP-binding pockets of CDKs are highly conserved (making selectivity difficult for reversible inhibitors), the Cys312 residue is unique to CDK7 among the CDK family, with the exception of CDK12 and CDK13, which possess structurally analogous cysteines (Cys1039 in CDK12).[1]

| Target Kinase | IC50 (nM) | Covalent Residue | Mechanism of Interaction |

| CDK7 | 3.2 | Cys312 | Primary Target (High Potency) |

| CDK12 | 158 | Cys1039 | Off-target (Lower Potency) |

| CDK13 | 69 | Cys1037 | Off-target (Lower Potency) |

| CDK9 | >10,000 | None | No Covalent Binding |

| CDK2 | >1,000 | None | No Covalent Binding |

Note: The selectivity window between CDK7 and CDK12/13 is achieved through the precise geometry of the linker region, which favors the Cys312 position in CDK7.

Functional Mechanism: Transcriptional Addiction & Super-Enhancers[2][3][4]

Disruption of the CAK Complex

CDK7 forms the catalytic core of the CDK-Activating Kinase (CAK) complex (CDK7/Cyclin H/MAT1). It has two distinct essential functions:

-

Cell Cycle Regulation: Phosphorylating the T-loop of other CDKs (CDK1, CDK2, CDK4/6) to activate them.

-

Transcription Initiation: Phosphorylating the C-Terminal Domain (CTD) of RNA Polymerase II (RNAPII).[2][3][4]

The RNAPII CTD Blockade

THZ1 specifically inhibits the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the heptad repeats (YSPTSPS) of the RNAPII CTD.

-

Normal State: Ser5/7 phosphorylation is required for RNAPII to clear the promoter and initiate transcription.

-

THZ1 State: Loss of Ser5/7 phosphorylation prevents promoter clearance and co-transcriptional capping. This leads to a global reduction in transcription, but the effect is disproportionately lethal to "super-enhancer" driven genes.

Super-Enhancer Collapse

Cancer cells often rely on "super-enhancers"—large clusters of enhancers loaded with high densities of transcriptional machinery (RNAPII, BRD4, Mediator)—to drive the expression of oncogenes like MYC, RUNX1, or SOX2.

-

Transcriptional Addiction: These genes require continuous, high-rate transcription initiation.

-

The Crash: Because these genes have short half-lives (mRNAs and proteins degrade rapidly), even a transient interruption in CDK7 activity causes a rapid and catastrophic drop in their levels, leading to apoptosis.

Experimental Validation Protocols

Target Engagement Assay (Biotin-THZ1 Pull-Down)

Objective: To verify that THZ1 is physically binding to CDK7 in a covalent manner within the cellular environment.

Protocol:

-

Lysate Preparation: Lyse cells (e.g., Jurkat or H460) in M-PER buffer containing protease/phosphatase inhibitors.

-

Competition Step:

-

Aliquot lysate into two groups.

-

Group A: Treat with free THZ1 (1 µM) for 4 hours (to saturate CDK7 sites).

-

Group B: Treat with DMSO (Vehicle control).

-

-

Pull-Down:

-

Add Biotin-THZ1 (1 µM) to both groups and incubate overnight at 4°C.

-

Add Streptavidin-agarose beads and rotate for 2 hours.

-

-

Wash & Elute: Wash beads 3x with TBST. Boil in SDS sample buffer.

-

Western Blot: Probe for CDK7.

Immunoblotting for RNAPII CTD Phosphorylation

Objective: To validate the functional inhibition of CDK7 kinase activity.

Protocol:

-

Treatment: Treat cells with THZ1 (dose titration: 0, 10, 50, 100, 500 nM) for 4–6 hours. Note: Short treatment times are preferred to distinguish direct effects from secondary apoptosis.

-

Lysis: Use RIPA buffer supplemented with high concentrations of phosphatase inhibitors (NaF, Na3VO4) to preserve phosphorylation states.

-

Antibodies:

-

Anti-RNAPII CTD p-Ser5 (Clone 3E8).

-

Anti-RNAPII CTD p-Ser7 (Clone 4E12).

-

Anti-RNAPII CTD p-Ser2 (Clone 3E10) – Note: p-Ser2 is primarily CDK9-dependent but often decreases secondarily to CDK7 inhibition.

-

Anti-Total RNAPII (loading control).

-

-

Result: A dose-dependent disappearance of p-Ser5 and p-Ser7 bands confirms CDK7 inhibition.

Visualization of Mechanism[8]

Pathway Diagram: From Binding to Apoptosis

Caption: The cascade of THZ1 action: Covalent binding to CDK7 blocks RNAPII phosphorylation, selectively collapsing super-enhancer driven oncogene expression.[2][5][3][4][7][8][9][10]

Super-Enhancer Collapse Model

Caption: THZ1 exploits the "transcriptional addiction" of cancer cells, causing a disproportionate collapse of super-enhancer driven oncogenes compared to normal genes.[5]

References

-

Kwiatkowski, N., et al. (2014).[2][5][9][10] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[5][3] Nature, 511(7511), 616-620.[5] Link

-

Chipumuro, E., et al. (2014).[2][9][10] CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[5] Cell, 159(5), 1126-1139.[5] Link

-

Wang, Y., et al. (2015).[9] CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. Link

-

Zhang, T., et al. (2016).[5][9] Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[1] Nature Chemical Biology, 12, 876–884.[5] Link

-

Nilson, K. A., et al. (2015). THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing.[2][7] Molecular Cell, 59(4), 576-587. Link

Sources

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation [jcancer.org]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: THZ1-Mediated Inhibition of RNA Polymerase II CTD Phosphorylation

[1][2][3][4][5][6]

Executive Technical Summary

THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible ATP-competitive inhibitors, THZ1 achieves exceptional potency and selectivity by targeting a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.

For researchers studying transcriptional regulation, THZ1 is not merely a drug candidate; it is a precision tool for dissecting the Transcription Cycle . Its primary mechanism of action involves the irreversible collapse of the RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation state. This guide details the mechanistic basis of this inhibition, the specific effects on Ser5, Ser7, and Ser2 phosphorylation, and provides validated protocols for assessing these effects in the laboratory.

Mechanistic Foundation: Covalent Targeting of CDK7

The Structural Target (Cys312)

CDK7, along with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) module of the general transcription factor TFIIH. While the ATP-binding pockets of CDKs are highly conserved (making selective inhibition difficult), CDK7 possesses a unique structural feature: a C-terminal extension containing Cysteine 312 (Cys312) .[1]

THZ1 utilizes an acrylamide "warhead" to form an irreversible covalent bond with Cys312. This binding mode locks the kinase in an inactive state.

-

Selectivity: Most other CDKs lack a cysteine at this precise structural equivalent, granting THZ1 a wide therapeutic window relative to cell cycle CDKs (e.g., CDK1, CDK2).

-

Potency: The covalent mechanism leads to time-dependent inhibition, often resulting in IC50 values in the low nanomolar range (<50 nM) in cellular assays.

The "Dual-Brake" Mechanism

CDK7 acts as a master regulator of transcription via two distinct pathways. THZ1 disrupts both:

-

Direct CTD Phosphorylation: CDK7 phosphorylates the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7) to facilitate promoter clearance and capping.

-

CDK9 Activation: As the CAK, CDK7 phosphorylates the T-loop of CDK9 (part of P-TEFb). By inhibiting CDK7, THZ1 prevents the activation of CDK9, thereby indirectly blocking Serine 2 (Ser2) phosphorylation and productive elongation.

Impact on RNA Pol II CTD Phosphorylation[1][2][3][4][5][6][7]

The Pol II CTD consists of heptad repeats (Y1-S2-P3-T4-S5-P6-S7). The phosphorylation status of these residues constitutes the "CTD Code" that coordinates RNA processing.

Primary Effect: Loss of Initiation Marks (Ser5 / Ser7)

Upon THZ1 treatment, the most immediate and direct effect is the rapid dephosphorylation of Ser5 and Ser7 .

-

Ser5-P: Essential for recruiting the capping enzyme. Loss of Ser5-P leads to uncapped, unstable transcripts.

-

Ser7-P: Required for snRNA gene expression and recruitment of the Integrator complex.

Secondary Effect: Loss of Elongation Marks (Ser2)

While CDK12 and CDK9 are the primary kinases for Ser2, THZ1 treatment causes a significant reduction in Ser2-P. This is due to:

-

Downstream Blockade: Failure to clear the promoter (due to loss of Ser5-P) prevents Pol II from reaching the elongation phase where Ser2 phosphorylation occurs.

-

CAK Inhibition: Reduced activation of CDK9 by CDK7.

Visualization of the Signaling Blockade

Figure 1: Mechanistic pathway of THZ1.[1] The inhibitor covalently binds CDK7, blocking both direct CTD phosphorylation (Ser5/7) and indirect CDK9 activation, leading to transcriptional collapse of super-enhancer driven oncogenes.[2]

Experimental Protocols for Validation

To validate THZ1 activity in your specific biological system, use the following self-validating workflows.

Protocol A: Assessing Target Engagement (Western Blot)

Objective: Confirm THZ1 is inhibiting CDK7 kinase activity by monitoring CTD phosphorylation status.

Reagents:

-

Antibodies:

-

Anti-Pol II CTD pSer5 (Clone 3E8 or equivalent).

-

Anti-Pol II CTD pSer2 (Clone 3E10 or equivalent).

-

Anti-Pol II CTD pSer7 (Clone 4E12).

-

Anti-Total Pol II (RPB1 N-terminus) - Loading Control.

-

Anti-MCL1 or Anti-MYC - Downstream PD Marker.

-

-

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF) and Protease Inhibitors.

Workflow:

-

Seeding: Seed cells (e.g., Jurkat, HCT116) at 70% confluency.

-

Treatment: Treat with THZ1 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO control.

-

Timepoint: A short exposure (4–6 hours) is sufficient to see phosphorylation loss without massive apoptosis confounding results.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice.

-

Western Blot Analysis:

-

Load equal protein (20-30 µg).

-

Self-Validation Check: The Total Pol II (RPB1) signal should remain constant. If RPB1 levels drop significantly, the cells are undergoing proteasomal degradation/apoptosis, and the specific phosphorylation effect is confounded.

-

Success Criteria: Dose-dependent reduction in pSer5 and pSer7 signals >50% at 100 nM.

-

Protocol B: Biotin-THZ1 Competition Assay (Pull-Down)

Objective: Prove physical covalent binding of THZ1 to CDK7.

Workflow:

-

Lysate Prep: Prepare native cell lysates (non-denaturing buffer).

-

Competition: Divide lysate into two aliquots.

-

Aliquot A: Pre-treat with excess free THZ1 (10 µM) for 1 hour.

-

Aliquot B: Pre-treat with DMSO.

-

-

Pull-Down: Add Biotin-THZ1 (1 µM) to both aliquots and incubate for 4 hours at 4°C. Add Streptavidin beads for 1 hour.

-

Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS sample buffer.

-

Blot: Probe for CDK7.

-

Interpretation: In Aliquot B (DMSO), you should see a strong CDK7 band (Biotin-THZ1 bound CDK7). In Aliquot A (Free THZ1), the band should be absent or significantly reduced because the Cys312 sites were already covalently occupied by the free inhibitor.

-

Data Interpretation & Specificity

When analyzing data, it is crucial to distinguish between CDK7 and CDK12 inhibition, as THZ1 can inhibit CDK12/13 at higher concentrations (>200-500 nM).

Quantitative Comparison Table

| Feature | CDK7 Inhibition (THZ1 Target) | CDK12/13 Inhibition (Off-Target) |

| Primary CTD Effect | Loss of pSer5, pSer7 (and pSer2 secondary) | Selective loss of pSer2 (pSer5 intact) |

| IC50 (Biochemical) | ~3 nM | ~150 nM (CDK12) |

| Effective Dose (Cells) | 50 - 100 nM | > 500 nM |

| Transcript Length | Affects Initiation (all genes) | Affects Elongation (Long genes >40kb) |

| Downstream Marker | Rapid loss of MYC, MCL1 (Super-Enhancers) | Loss of DNA Damage Response genes (BRCA1) |

Troubleshooting Guide

-

Issue: No loss of pSer5 observed.

-

Cause: Phosphatase inhibitors missing in lysis buffer (signal lost post-lysis) or insufficient dose.

-

Fix: Add fresh Na3VO4; verify THZ1 integrity (avoid freeze-thaw cycles).

-

-

Issue: Global protein levels dropping.

-

Cause: Treatment time too long (>12h); general toxicity.

-

Fix: Shorten treatment to 2-4 hours to capture the primary transcriptional effect.

-

References

-

Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Kwiatkowski N, Zhang T, Rahl PB, et al.[3] Nature. 2014;511(7511):616-620.

-

THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Nilson KA, Guo J, Turek ME, et al.[4] Molecular Cell. 2015;59(4):576-587.

-

Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. Zhang T, Kwiatkowski N, Olson CM, et al.[5] Nature Chemical Biology. 2016;12(10):876-884.

-

Transcriptional addiction in cancer. Bradner JE, Hnisz D, Young RA. Cell. 2017;168(4):629-643.

Sources

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Transcriptional Addiction in MYC-Driven Cancers: A Technical Guide to Targeting Core Regulatory Circuitry with THZ1

Foreword: The Oncogene That Learned to Read the Genome

The MYC family of proto-oncogenes represents one of the most frequently deregulated drivers of human cancer. For decades, the direct pharmacological inhibition of MYC has remained an elusive goal, owing to its nature as a transcription factor lacking a conventional enzymatic pocket. However, a paradigm shift in our understanding of cancer genomics has revealed a profound vulnerability of MYC-driven tumors: their addiction to the very transcriptional machinery they hijack. This guide delves into the heart of this dependency, exploring the concept of transcriptional addiction and the therapeutic potential of TH-Z1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical cog in the machinery of gene expression. We will dissect the molecular mechanisms underpinning this strategy and provide detailed, field-proven methodologies for its investigation in a research setting.

Section 1: The Nexus of MYC, Super-Enhancers, and Transcriptional Addiction

MYC proteins function as potent transcriptional amplifiers, orchestrating vast programs of gene expression that fuel cell proliferation, growth, and metabolic reprogramming. In cancer, this activity is often driven to oncogenic levels through genomic amplification or translocation of the MYC locus. This overexpression leads to a phenomenon known as "transcriptional addiction," where cancer cells become exquisitely dependent on the continuous, high-level expression of a network of genes for their survival and proliferation.[1][2]

A key element in this process is the role of super-enhancers , large clusters of regulatory DNA elements that are densely occupied by transcription factors and co-activators.[2] These super-enhancers act as powerful hubs for driving the expression of key cell identity and oncogenes, including MYC itself.[1] In MYC-driven cancers, the MYC gene is often associated with a super-enhancer, creating a feed-forward loop that sustains its own aberrant expression and that of its target genes. This reliance on a hyperactive transcriptional apparatus creates a critical vulnerability.

Section 2: THZ1 - A Covalent Wrench in the Transcriptional Machinery

THZ1 is a potent and selective covalent inhibitor of CDK7.[3] CDK7 is a core component of the general transcription factor TFIIH, where it plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[1][4][5] This phosphorylation is a critical step for promoter clearance and the transition to productive elongation. By covalently binding to a cysteine residue near the active site of CDK7, THZ1 effectively and irreversibly inactivates its kinase activity.[1]

The consequence of CDK7 inhibition by THZ1 is a global disruption of transcription. However, a remarkable selectivity is observed in cancer cells. Genes associated with super-enhancers, which are characterized by high levels of transcriptional initiation and RNAPII pausing, are disproportionately affected by even low doses of THZ1.[1] This is because these regions are highly sensitive to perturbations in the transcriptional machinery. As MYC and its downstream targets are often under the control of super-enhancers, THZ1 treatment leads to a profound and selective downregulation of the MYC-driven transcriptional program, ultimately triggering cell cycle arrest and apoptosis in addicted cancer cells.[1]

Figure 1: Mechanism of THZ1 in MYC-Driven Cancers.

Section 3: Experimental Validation of Transcriptional Addiction and THZ1 Efficacy

A robust investigation into the effects of THZ1 on MYC-driven cancers requires a multi-pronged experimental approach. The following protocols provide a validated framework for assessing cellular responses and dissecting the underlying molecular mechanisms.

Assessing Cellular Viability and Determining IC50 Values

The initial step in evaluating the efficacy of THZ1 is to determine its cytotoxic effect on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method for this purpose.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

THZ1 Treatment: Prepare a serial dilution of THZ1 in complete growth medium. Remove the medium from the cell plates and add 100 µL of the THZ1 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.

-

Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the THZ1 concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative IC50 Values of THZ1 in MYC-Driven Cancer Cell Lines

| Cell Line | Cancer Type | MYC Status | THZ1 IC50 (nM) | Reference |

| Kelly | Neuroblastoma | MYCN Amplified | ~50 | [1] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | - | 101.2 | [6] |

| REH | B-cell Acute Lymphoblastic Leukemia | - | 26.26 | [6] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Various | <300 | [7] |

| Breast Cancer Cell Lines | Breast Cancer | Various | 80-300 (2-day treatment) | [8] |

Unveiling the Transcriptome: RNA-Sequencing Analysis

RNA-sequencing (RNA-seq) is a powerful tool to globally assess the transcriptional changes induced by THZ1 treatment. This allows for the identification of downregulated oncogenic pathways and confirms the suppression of the MYC transcriptional program.

Protocol: RNA-Sequencing and Data Analysis

-

Cell Treatment and RNA Isolation: Treat MYC-driven cancer cells with THZ1 at a concentration around the IC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control. Isolate total RNA using a TRIzol-based method or a commercial kit, ensuring high quality and integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).

-

Data Analysis Pipeline:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between THZ1-treated and control samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify enriched biological pathways and gene ontologies among the differentially expressed genes.

-

Expected Outcome: RNA-seq analysis of THZ1-treated MYC-driven cancer cells is expected to show a global downregulation of transcription.[9][10] Specifically, a significant enrichment for the downregulation of MYC target genes and pathways related to cell cycle progression, metabolism, and DNA replication should be observed.

Mapping the Epigenetic Landscape: ChIP-Sequencing for Super-Enhancer Identification

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying super-enhancers. By targeting histone modifications associated with active enhancers, such as H3K27ac, one can map the genomic locations of these critical regulatory regions.

Protocol: H3K27ac ChIP-Sequencing and Super-Enhancer Analysis

-

Chromatin Preparation:

-

Crosslink cells with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions. Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

DNA Purification:

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control (chromatin that has not been immunoprecipitated). Sequence the libraries on a high-throughput platform.

-

Data Analysis for Super-Enhancer Identification:

-

Alignment and Peak Calling: Align the sequencing reads to the reference genome and use a peak calling algorithm like MACS2 to identify regions of H3K27ac enrichment (enhancers).

-

Super-Enhancer Identification: Use an algorithm like ROSE (Rank Ordering of Super-Enhancers) to identify super-enhancers.[11][12][13] ROSE stitches together enhancers that are in close genomic proximity and then ranks them based on the H3K27ac signal. Super-enhancers are defined as those above the inflection point of the ranked enhancer distribution.

-

Figure 2: Experimental Workflow for Assessing THZ1 Efficacy.

Section 4: Concluding Remarks and Future Directions

The targeting of transcriptional addiction through the inhibition of CDK7 with THZ1 represents a promising therapeutic strategy for MYC-driven cancers. This approach moves beyond the direct targeting of an "undruggable" oncogene to exploit a fundamental vulnerability of the cancer cell's rewired regulatory circuitry. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this phenomenon, from initial assessments of cellular viability to in-depth molecular profiling of the transcriptional and epigenetic landscape.

Future research in this area will likely focus on the development of next-generation CDK7 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Furthermore, combination therapies that pair CDK7 inhibitors with other targeted agents or immunotherapies hold the potential to overcome resistance and enhance therapeutic efficacy. A deeper understanding of the intricate interplay between super-enhancers, core transcriptional regulatory circuits, and the development of transcriptional addiction will continue to fuel the discovery of novel therapeutic strategies for a wide range of malignancies.

References

-

Genome Research. (2016, January 8). Supplemental Information Supplemental Methods Identification of H3K27ac ChIP-seq peaks and super-enhancers Among the possibilit. Retrieved from [Link]

-

CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. (2019, February 26). Oxford Academic. Retrieved from [Link]

-

Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges. (n.d.). MDPI. Retrieved from [Link]

-

A New Insight into MYC Action: Control of RNA Polymerase II Methylation and Transcription Termination. (n.d.). PMC - NIH. Retrieved from [Link]

-

Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). Translational Cancer Research. Retrieved from [Link]

-

THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. (n.d.). PMC - NIH. Retrieved from [Link]

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 6). Frontiers. Retrieved from [Link]

-

Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues. (2025, January 22). PMC. Retrieved from [Link]

-

The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]

-

High-performance method for identification of super enhancers from ChIP-Seq data with configurable cloud virtual machines. (n.d.). NIH. Retrieved from [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

-

Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications. (n.d.). Cell. Retrieved from [Link]

-

Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. (2019, October 18). PMC - PubMed Central. Retrieved from [Link]

-

Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets. (n.d.). PMC - NIH. Retrieved from [Link]

-

Drug screening experiments are performed with various cancer models... (n.d.). ResearchGate. Retrieved from [Link]

-

Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). PMC. Retrieved from [Link]

-

(A) Summary of TFIIH/CDK7 kinase targets that are implicated in... (n.d.). ResearchGate. Retrieved from [Link]

-

A human RNA polymerase II complex associated with SRB and DNA-repair proteins. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

-

Figure 3. Low-dose THZ1 silences MYC-activated genes (A) Log IC 50... (n.d.). ResearchGate. Retrieved from [Link]

-

CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. Retrieved from [Link]

-

Super Enhancer Identification for Functional Genomics and Disease Mechanism Research. (n.d.). Active Motif. Retrieved from [Link]

-

Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. (2020, October 15). Genes & Development. Retrieved from [Link]

-

Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]

-

Super Enhancers in Cancers, Complex Disease, and Developmental Disorders. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours. (2025, August 6). ResearchGate. Retrieved from [Link]

-

CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer. (n.d.). PMC. Retrieved from [Link]

-

Western Blot Protocol. (n.d.). OriGene Technologies Inc.. Retrieved from [Link]

-

A, Flowchart illustrating the process used for high-throughput drug... (n.d.). ResearchGate. Retrieved from [Link]

-

Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

-

Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (n.d.). PMC. Retrieved from [Link]

-

THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days... (n.d.). ResearchGate. Retrieved from [Link]

-

Super-enhancer identification. (n.d.). HemTools latest documentation. Retrieved from [Link]

-

Human TFIIH Kinase CDK7 Regulates Transcription-Associated Chromatin Modifications. (2017, August 1). ScienceDirect. Retrieved from [Link]

-

The molecular understanding of super-enhancer dysregulation in cancer. (n.d.). PubMed. Retrieved from [Link]

-

4.3. CellTiter-Glo Viability Assay (CTG). (n.d.). Bio-protocol. Retrieved from [Link]

-

Young Lab :: ROSE - Ranking Of Super Enhancer, Download. (n.d.). Young Lab. Retrieved from [Link]

-

Flow diagram of new cancer drugs and indications with FDA approval... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Cancer-specific Constituent Elements inside Super-enhancers (cSEAdb) [protocols.io]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]

- 10. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genome.cshlp.org [genome.cshlp.org]

- 12. mdpi.com [mdpi.com]

- 13. Young Lab :: ROSE - Ranking Of Super Enhancer, Download [younglab.wi.mit.edu]

difference between THZ1 free base and dihydrochloride

Operational Distinctions, Solubility Mechanics, and Application Protocols

Executive Summary

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that targets a remote cysteine residue (Cys312) outside the canonical kinase domain.[1] In experimental workflows, the distinction between THZ1 Free Base and THZ1 Dihydrochloride (2HCl) is not merely semantic—it dictates solubility, stability, and in vivo bioavailability.

-

THZ1 Free Base is the lipophilic form, optimal for generating high-concentration stocks in organic solvents (DMSO) for in vitro cellular assays.

-

THZ1 Dihydrochloride (2HCl) is the protonated salt form, engineered to lower the pKa barrier for aqueous solubility, making it the mandatory choice for in vivo animal studies or aqueous-sensitive structural biology.

Using the wrong form leads to two common failure modes: compound precipitation (dosing failure) or stoichiometric errors (concentration inaccuracy due to molecular weight mismatch).

Chemical & Physical Properties[1][2][3][4][5]

The core difference lies in the protonation state of the terminal dimethylamine group and the secondary amine on the linker. This protonation dramatically alters the solvation shell around the molecule in aqueous environments.

Comparative Data Table

| Feature | THZ1 Free Base | THZ1 Dihydrochloride (2HCl) |

| CAS Number | 1604810-83-4 | 2095433-94-4 |

| Molecular Weight | 566.05 g/mol | 638.97 g/mol |

| Formula | ||

| Solubility (DMSO) | High (>30 mg/mL) | High (>30 mg/mL) |

| Solubility (Water) | Insoluble | Soluble (up to 10-25 mg/mL in vehicle) |

| Primary Use | In vitro (Cellular Assays) | In vivo (Mouse/Rat Xenografts) |

| Storage | -20°C (Solid/DMSO Stock) | -20°C (Solid), Desiccate strictly |

Critical Note on Molecular Weight: Some vendors supply a Mono-hydrochloride form (MW ~602.51). Always verify the specific MW on your Certificate of Analysis (CoA) before calculating molarity. The 2HCl form is preferred for in vivo work due to superior dissolution kinetics.

Mechanism of Solubility & Stability

The Solubility Switch

The THZ1 molecule contains a hydrophobic indole-pyrimidine core and a flexible linker ending in a dimethylamino-butenamide warhead.

-

Free Base: In neutral pH (water), the molecule remains uncharged and aggregates due to pi-pi stacking of the aromatic core, leading to immediate precipitation.

-

Dihydrochloride Salt: The acid treatment protonates the basic nitrogen atoms (primarily the terminal dimethylamine). This introduces positive point charges, disrupting aggregation and allowing water molecules to solvate the compound via ion-dipole interactions.

Covalent Warhead Stability

THZ1 contains an acrylamide moiety (the "warhead") that covalently bonds to Cys312 of CDK7.

-

Risk: This warhead is electrophilic. In the presence of nucleophiles (thiols like DTT, Beta-mercaptoethanol) or high pH, the drug can be deactivated before it reaches the target.

-

Protocol Implication: Never store THZ1 (either form) in buffers containing DTT. For in vitro kinase assays, add DTT only at the final reaction step if strictly necessary.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct form and the appropriate formulation pathway.

Figure 1: Operational workflow for selecting THZ1 forms based on experimental context. Note the critical risk of precipitation if Free Base is used for aqueous formulation.

Detailed Formulation Protocols

In Vitro Stock Preparation (Free Base)

Objective: Create a stable 10 mM stock solution.

-

Calculate: For 10 mg of THZ1 Free Base (MW 566.05):

-

Solubilize: Add anhydrous DMSO to the vial. Vortex for 30 seconds.

-

Aliquot: Dispense into light-protective tubes (amber) to avoid freeze-thaw cycles.

-

Store: -80°C (Preferred) or -20°C. Stable for 6 months.

In Vivo Vehicle Formulation (Dihydrochloride)

Objective: Prepare a clear solution for Intraperitoneal (IP) injection at 10 mg/kg.[2] Standard Vehicle: 10% DMSO in D5W (5% Dextrose in Water).

Protocol:

-

Weighing: Weigh the required amount of THZ1 Dihydrochloride .

-

Correction Factor: You must account for the salt weight. If the dose is 10 mg/kg of active drug (free base equivalent), calculate the mass of salt needed:

-

-

Primary Solubilization: Dissolve the powder completely in 10% of the final volume using pure DMSO. Vortex until clear.

-

Tip: If particles persist, sonicate at 37°C for <5 mins.

-

-

Dilution: Slowly add 90% of the final volume using D5W (5% Dextrose in Water).

-

Critical Step: Add the D5W dropwise while vortexing. Dumping it in all at once can shock the solution and cause precipitation.

-

-

Verification: The solution should be clear yellow. If cloudy, do not inject.

Alternative "Tough" Formulation (for higher concentrations): If >2 mg/mL is required, use: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water .

Pharmacokinetics & Safety

Bioavailability

The Dihydrochloride salt significantly improves

-

Half-life (

): Short (~45 min in mouse plasma).[5] -

Dosing Regimen: Due to the short half-life but irreversible binding mechanism, Twice Daily (BID) dosing (e.g., 10 mg/kg BID) is standard to maintain target occupancy [1].

Toxicity Warning

THZ1 is a covalent inhibitor.[1][3][6][7][2][4] It permanently modifies proteins.

-

Handling: Use double gloves. Weigh in a fume hood.

-

In Vivo Toxicity: Generally well-tolerated at 10 mg/kg BID, but monitor for weight loss >15% as a sign of off-target toxicity or excessive CDK inhibition in normal proliferating tissues (gut/bone marrow).

References

-

Kwiatkowski, N., et al. (2014).[1] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][7] Nature, 511(7511), 616-620.[1] [Link]

-

Wang, Y., et al. (2015). "THZ1, a covalent CDK7 inhibitor, selectively targets MYCN-amplified neuroblastoma." Cell, 163(1), 174-186. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

The Covalent Specificity Landscape of THZ1: Dissecting CDK7 vs. CDK12/13 Inhibition

[1][2][3]

Executive Summary

THZ1 is often categorized simply as a CDK7 inhibitor, but this reductionist view compromises experimental rigor. In reality, THZ1 functions as a concentration-dependent, multi-target covalent inhibitor . Its primary target is CDK7 (IC₅₀ < 10 nM), but at concentrations commonly used in phenotypic screens (>100 nM), it systematically engages CDK12 and CDK13.

This technical guide delineates the structural and kinetic basis of this selectivity profile. It provides researchers with the "Selectivity Window" required to distinguish transcriptional initiation effects (CDK7-driven) from elongation defects (CDK12/13-driven), supported by self-validating experimental protocols.

Part 1: The Structural Basis of Selectivity

Unlike ATP-competitive inhibitors that rely solely on non-covalent affinity (

The "Remote Cysteine" Homology

The specificity of THZ1 arises because only a small subset of the kinome possesses a cysteine residue in the C-terminal extension of the kinase domain.

| Target Kinase | Key Cysteine Residue | Structural Location | Role in Selectivity |

| CDK7 | Cys312 | C-terminal extension | Primary Target. High accessibility allows rapid covalent modification at low nM concentrations. |

| CDK12 | Cys1039 | C-terminal extension | Secondary Target. Homologous position to Cys312. Engaged at higher concentrations or longer exposure times. |

| CDK13 | Cys1017 * | C-terminal extension | Secondary Target. High structural homology to CDK12; typically co-inhibited with CDK12. |

| CDK9 | None | N/A | Off-Target Sparing. Lacks the remote cysteine, rendering it resistant to THZ1 covalent inhibition (reversible binding only). |

*Note: Residue numbering may vary slightly based on isoform, but the structural homology remains constant.

Visualization: The Covalent Mechanism

The following diagram illustrates the kinetic differentiation between the primary and secondary targets.

Caption: Kinetic partitioning of THZ1. The compound preferentially saturates CDK7 due to favorable geometry, engaging CDK12/13 only as concentration or time increases.

Part 2: Quantitative Profiling & The Selectivity Window

To use THZ1 accurately, you must define your "Selectivity Window." The table below contrasts THZ1 with THZ531 , a structural analog optimized to flip the selectivity profile (targeting CDK12/13 while sparing CDK7).[1]

Comparative IC₅₀ Profile

Data synthesized from Kwiatkowski et al. (2014) and Zhang et al. (2016).

| Compound | CDK7 IC₅₀ | CDK12 IC₅₀ | CDK13 IC₅₀ | Specificity Conclusion |

| THZ1 | 3.2 nM | ~158 nM | ~69 nM | CDK7 Selective at <50 nM.Pan-CDK7/12/13 at >100 nM. |

| THZ531 | 8,500 nM | 158 nM | 69 nM | CDK12/13 Selective. Use as a negative control for CDK7-specific effects. |

The "Application Scientist" Insight

Do not use THZ1 at 1 µM to claim CDK7 specificity. At 1 µM, THZ1 saturates CDK7, CDK12, and CDK13. If you observe a phenotype at 1 µM that is absent at 50 nM, it is likely driven by CDK12/13 inhibition, not CDK7.

Part 3: Mechanistic Divergence (Downstream Biomarkers)

Distinguishing which kinase is responsible for a phenotype requires analyzing the phosphorylation status of the RNA Polymerase II C-terminal Domain (CTD).

-

CDK7 (The Initiator): Phosphorylates Ser5 (and Ser7).[2] Essential for Promoter Pause Release and Capping.

-

CDK12/13 (The Elongators): Phosphorylate Ser2 . Essential for productive elongation and 3' end processing.

Pathway Visualization: The Phosphorylation Cascade

Caption: Dose-dependent interruption of the transcription cycle. Low-dose THZ1 halts initiation (Ser5); high-dose halts both initiation and elongation (Ser2).

Part 4: Experimental Protocols for Validation

To rigorously validate target engagement in your specific cell line, utilize the following self-validating workflows.

Protocol A: The "Shift" Assay (Biochemical Validation)

Objective: Confirm covalent binding of THZ1 to CDK7/12/13.[1][2][3] Principle: Covalent modification adds mass and alters charge, often detectable by mobility shift or competition assays.

-

Lysate Preparation: Harvest

cells; lyse in mild detergent buffer (1% Triton X-100) with protease inhibitors. -

Probe Treatment:

-

Arm 1 (Control): DMSO.

-

Arm 2 (Competition): Pre-treat lysate with free THZ1 (100 nM vs 1 µM) for 30 mins.

-

Arm 3 (Pull-down): Add biotin-THZ1 (1 µM) to all arms for 4 hours at 4°C.

-

-

Capture: Add Streptavidin-agarose beads; rotate overnight.

-

Wash & Elute: Wash beads 3x with lysis buffer (high salt wash recommended to remove non-covalent binders). Boil in SDS loading buffer.

-

Readout: Western Blot for CDK7, CDK12, and CDK13.

-

Success Criteria: Pre-treatment with free THZ1 should prevent biotin-THZ1 pull-down.

-

Selectivity Check: 100 nM free THZ1 should compete out CDK7 signal but retain CDK12/13 signal on the beads.

-

Protocol B: The "Rescue" Control (Genetic Validation)

Objective: Prove phenotypic effects are on-target. Causality: If THZ1 kills cells via CDK7 inhibition, a mutant CDK7 refractory to covalent binding should rescue viability.[2]

-

Construct Generation: Create a CDK7^{C312S} mutant (Cysteine to Serine). This mutant retains kinase activity but cannot bind THZ1 covalently.

-

Transfection: Express Wild-Type (WT) CDK7 or C312S-CDK7 in cells (doxycycline-inducible vector preferred).

-

Treatment: Treat with THZ1 dose-response (1 nM to 10 µM).

-

Analysis: Measure cell viability (CellTiter-Glo) or Pol II Ser5 levels.

-

Result: The IC₅₀ for THZ1 should shift dramatically (e.g., >50-fold) in C312S-expressing cells compared to WT.

-

References

-

Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4] Nature, 511(7511), 616–620.

-

Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[2] Nature Chemical Biology, 12(10), 876–884.

-

Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803.

-

Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 25(2), 135–149.

Sources

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Deep Dive

Topic: Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the accumulation of immature T-cell progenitors. While intensification of chemotherapy has improved survival, relapsed and refractory T-ALL remains a clinical challenge. This guide analyzes the therapeutic mechanism of THZ1 , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] By exploiting the "transcriptional addiction" of T-ALL cells, THZ1 selectively dismantles the super-enhancer (SE) landscape driving key oncogenes such as TAL1, MYB, and RUNX1, offering a precision medicine approach distinct from conventional cytotoxic agents.

Part 1: Mechanistic Architecture

1.1 The Target: CDK7 and Transcriptional Addiction

CDK7 forms the kinase core of the TFIIH (Transcription Factor IIH) complex.[4] It plays a dual role:

-

Cell Cycle Regulation: Activating CDK1, CDK2, and CDK4/6 (CAK activity).

-

Transcriptional Initiation: Phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).

T-ALL cells frequently harbor somatic mutations or translocations that generate Super-Enhancers (SEs) —large clusters of regulatory elements that drive high-level expression of lineage-specific oncogenes. These SE-driven genes are exceptionally sensitive to perturbations in the transcriptional machinery.

1.2 The Inhibitor: THZ1 Mechanism of Action

THZ1 is unique among kinase inhibitors due to its covalent binding mode.[1][2][3][4][5]

-

Binding Site: It targets a remote cysteine residue (Cys312 ) located outside the canonical ATP-binding pocket of CDK7.

-

Selectivity: This structural specificity allows THZ1 to achieve irreversible inhibition of CDK7 with high selectivity over other CDKs, despite the conserved nature of the kinase domain.

-

Downstream Effect: Treatment results in the loss of RNAPII CTD phosphorylation (specifically Ser5/7), leading to transcriptional pausing and the preferential collapse of short-lived transcripts driven by SEs.

1.3 Pathway Visualization

The following diagram illustrates the cascade from THZ1 binding to T-ALL apoptosis.

Caption: THZ1 covalently binds CDK7 at Cys312, blocking RNAPII phosphorylation and collapsing super-enhancer-driven oncogenic networks.

Part 2: Preclinical Efficacy Profile

2.1 In Vitro Sensitivity (T-ALL Cell Lines)

T-ALL cell lines exhibit nanomolar sensitivity to THZ1. The "transcriptional addiction" hypothesis is validated by the correlation between SE-dependency and drug sensitivity.

| Cell Line | Subtype / Key Driver | IC50 (nM) | Response Phenotype |

| Jurkat | TAL1+ / LMO1+ | ~50 | Apoptosis, G2/M Arrest |

| KOPT-K1 | TAL1+ / NOTCH1 mut | < 100 | Rapid Apoptosis |

| Loucy | ETP-ALL / MEF2C | < 200 | Apoptosis |

| DND-41 | TLX1+ | < 200 | Apoptosis |

| MOLT-4 | TAL1+ | ~60 | Apoptosis |

| BJ Fibroblasts | Normal Control | > 1000 | Cell Cycle Arrest (Reversible) |

Data synthesized from Kwiatkowski et al. (2014) and subsequent validation studies.

2.2 In Vivo Efficacy (Xenograft Models)

In murine xenograft models (e.g., KOPT-K1 or Jurkat engraftment), THZ1 demonstrates potent anti-leukemic activity.

-

Standard Dosage: 10 mg/kg, administered twice daily (BID) via intraperitoneal (IP) injection.[6]

-

Vehicle: Typically formulated in 10% DMSO in D5W (5% Dextrose in Water) or specialized captisol-based formulations.

-

Outcome: Significant reduction in tumor burden (bioluminescence imaging) and prolonged survival compared to vehicle control, with minimal weight loss (indicating tolerability).

Part 3: Technical Workflow: Validating THZ1 Efficacy

For researchers aiming to validate THZ1 in new T-ALL models or patient-derived xenografts (PDX), the following self-validating protocol is recommended.

3.1 Experimental Design Diagram

Caption: Multimodal validation workflow combining phenotypic viability assays with mechanistic biochemical readouts.

3.2 Step-by-Step Protocol

A. Target Engagement (Western Blot)

-

Objective: Confirm CDK7 inhibition via RNAPII CTD phosphorylation status.

-

Timepoint: 4 to 6 hours post-treatment (early mechanistic response).

-

Protocol:

-

Treat T-ALL cells (e.g., Jurkat) with THZ1 (100 nM) and DMSO control.

-

Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Critical Step: Sonicate lysates to shear chromatin, as RNAPII is chromatin-bound.

-

Immunoblot for:

-

RNAPII p-Ser5 (Clone 3E8) – Primary biomarker of efficacy.

-

RNAPII p-Ser7 (Clone 4E12).

-

Total RNAPII (Clone 8WG16).

-

TAL1 / MYB (Downstream oncogenic targets).

-

-

Success Criteria: >80% reduction in p-Ser5/7 signal relative to Total RNAPII.

-

B. Super-Enhancer Profiling (ChIP-Seq)

-

Objective: Map the loss of RNAPII occupancy at SE loci.

-

Protocol:

-

Crosslink cells with 1% formaldehyde.

-

Perform Chromatin Immunoprecipitation (ChIP) using antibodies for H3K27ac (to define SEs) and RNAPII .

-

Sequence and align reads (hg19/hg38).

-

Analysis: Use the ROSE (Rank Ordering of Super-Enhancers) algorithm to identify SEs. Compare RNAPII density at SEs vs. Typical Enhancers (TEs) in THZ1-treated vs. control samples.

-

Expected Result: Disproportionate loss of RNAPII density at SE-driven loci (e.g., TAL1, RUNX1).

-

Part 4: Challenges & Clinical Translation

4.1 Toxicity and Therapeutic Window

While THZ1 is highly potent, CDK7 is essential for normal cell transcription. The therapeutic window exists because cancer cells with high transcriptional loads (SE-driven) are hypersensitive. However, clinical translation requires careful dosing to avoid systemic toxicity (e.g., myelosuppression). Second-generation inhibitors (e.g., SY-1365) are being developed to optimize pharmacokinetic properties.

4.2 Resistance Mechanisms

Emerging data suggests potential resistance routes:

-

ABC Transporter Upregulation: Increased efflux of the drug.

-

Adaptive Metabolic Rewiring: Shifts in MYC-dependent metabolic pathways.

-

Bcl-2 Family Compensation: Upregulation of anti-apoptotic proteins (MCL-1, BCL-2) to survive transcriptional stress.

4.3 Combination Strategies

To prevent resistance, THZ1 shows synergy with:

-

Bcl-2 Inhibitors (Venetoclax/ABT-199): THZ1 downregulates MCL-1 (a short-lived protein), sensitizing cells to BCL-2 inhibition.

-

Gamma-Secretase Inhibitors (GSIs): For NOTCH1-mutated T-ALL, combining transcriptional inhibition with NOTCH blockade enhances cytotoxicity.

References

-

Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Source: Nature (2014) Significance: The foundational paper describing the discovery of THZ1 and its efficacy in T-ALL.[2]

-

CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Source: Cell (2014) Significance:[1] Establishes the mechanism of SE-driven transcriptional addiction and THZ1 sensitivity.

-

The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Source: Clinical Cancer Research (2019) Significance:[2][4][6][7][8][9][10][11] Validates in vivo protocols and combination strategies with Bcl-2 inhibitors relevant to hematologic malignancies.

-

Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia. Source: Haematologica (2023) Significance:[2][4][7][8][9][11][12] Discusses the interplay between transcriptional drivers (TAL1) and signaling pathways, providing context for combination therapies.

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Source:[11][13] Frontiers in Oncology (2021) Significance: Highlights the metabolic impact of THZ1 and IC50 methodologies applicable to ALL.

Sources

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]

- 5. Developing Targeted Therapies for T Cell Acute Lymphoblastic Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. haematologica.org [haematologica.org]

- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

Technical Guide: THZ1 Dihydrochloride – Covalent CDK7 Inhibition

Executive Summary

THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible kinase inhibitors, THZ1 targets a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, allowing for irreversible inhibition and high selectivity. This guide details the chemical properties, mechanism of action, and validated experimental protocols for THZ1 dihydrochloride, focusing on its application in dissecting transcriptional addiction in super-enhancer-driven cancers (e.g., T-ALL, MYCN-amplified neuroblastoma).

Part 1: Chemical Identity & Physiochemical Properties

Researchers must distinguish between the free base and the dihydrochloride salt forms of THZ1. The dihydrochloride form (2HCl) is often preferred for improved aqueous solubility in initial assay buffers, though DMSO remains the primary stock solvent.

Table 1: Chemical Specifications

| Property | THZ1 (Free Base) | THZ1 Dihydrochloride |

| CAS Number | 1604810-83-4 | 2095433-94-4 |

| Molecular Formula | C₃₁H₂₈ClN₇O₂ | C₃₁H₃₀Cl₃N₇O₂ |

| Molecular Weight | 566.05 g/mol | ~638.97 g/mol |

| Appearance | Yellow to off-white solid | Yellow solid |

| Solubility (DMSO) | Soluble (>25 mg/mL) | Soluble (>30 mg/mL) |

| Solubility (Water) | Insoluble | Poor (Soluble only in formulated vehicle) |

| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |

Critical Handling Note: THZ1 is sensitive to light and moisture. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw cycles.

Part 2: Mechanism of Action (The Science)

The Covalent Advantage

THZ1 derives its potency from a dual mechanism:

-

ATP Site Binding: The core scaffold binds the ATP pocket.

-

Covalent Locking: An acrylamide "warhead" forms an irreversible covalent bond with Cys312 on CDK7.

Transcriptional Addiction

CDK7 is a component of the TFIIH complex and the CDK-Activating Kinase (CAK).[2] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (initiation) and Serine 7. Inhibition of CDK7 leads to a global downregulation of transcription. However, cancer cells driven by super-enhancers (large clusters of enhancers driving oncogenes like MYC, RUNX1, or MCL1) are hypersensitive to this inhibition due to the high turnover of transcriptional machinery required to maintain these oncogenic states.

Diagram 1: CDK7 Inhibition Pathway

The following diagram illustrates the cascade from THZ1 binding to the collapse of the oncogenic state.

Caption: THZ1 covalently binds Cys312 of CDK7, blocking RNAPII phosphorylation and selectively collapsing super-enhancer-driven oncogenic transcription.[1]

Part 3: Validated Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: Determine IC50 of THZ1 in cancer cell lines (e.g., Jurkat, MOLT-4).

-

Preparation: Dissolve THZ1 2HCl in DMSO to create a 10 mM stock.

-

Seeding: Plate cells (e.g., 2,000–5,000 cells/well) in 96-well plates.

-

Treatment:

-

Perform a 9-point serial dilution (1:3) starting from 1 µM down to ~0.5 nM.

-

Include a DMSO-only control (0.1% final concentration).

-

Incubate for 72 hours at 37°C.

-

-

Readout: Add CellTiter-Glo® reagent (or Resazurin). Measure luminescence/fluorescence.

-

Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

-

Expected Result: Sensitive lines (T-ALL) typically show IC50 < 50 nM.

-

Protocol 2: In Vivo Formulation (Mouse Xenograft)

Challenge: THZ1 has poor water solubility. Proper formulation is critical for bioavailability.

Validated Vehicle A (Standard):

-

Preparation: Dissolve THZ1 in DMSO first, then slowly add D5W with vortexing. Use immediately.

Validated Vehicle B (Enhanced Solubility):

-

Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

-

Preparation:

-

Dissolve THZ1 in DMSO.

-

Add PEG300 and mix.

-

Add Tween 80 and mix.

-

Add Saline last.[5]

-

-

Dosing: 10 mg/kg, Intraperitoneal (IP), Twice Daily (BID).[2][3][4]

Protocol 3: Biomarker Validation (Western Blot)

To confirm "on-target" activity, you must assess RNAPII phosphorylation status.[6]

-

Treatment: Treat cells with THZ1 (100 nM) for 4–6 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease AND phosphatase inhibitors.

-

Antibodies:

-

Primary: Anti-RNAPII CTD p-Ser5 (or p-Ser2), Anti-CDK7, Anti-Cleaved PARP (apoptosis marker).

-

Control: Anti-Total RNAPII, Anti-GAPDH.

-

-

Result: Look for a significant decrease in p-Ser5/p-Ser2 bands without a loss of Total RNAPII.

Diagram 2: Experimental Workflow

This workflow ensures robust data generation, moving from stock preparation to validated biological readout.

Caption: Integrated workflow for THZ1 validation: from DMSO stock preparation to in vitro/in vivo assays and biomarker confirmation.

Part 4: Troubleshooting & FAQs

Q: My THZ1 precipitates when adding water/media.

-

A: This is common. Ensure you dilute the DMSO stock into the media rapidly while vortexing. For in vivo work, use the PEG300/Tween 80 formulation (Vehicle B) to improve stability.

Q: Is the inhibition reversible if I wash the cells?

-

A: No. Because THZ1 binds covalently to Cys312, the inhibition is irreversible. Washout experiments will show persistent inhibition of RNAPII phosphorylation for hours after drug removal, until new CDK7 protein is synthesized.

Q: What is the primary toxicity concern?

-

A: While THZ1 is selective for cancer cells due to transcriptional addiction, high doses can affect normal proliferating cells (e.g., bone marrow). The 10 mg/kg BID dose is generally the maximum tolerated dose (MTD) in mice.

References

-

Kwiatkowski, N., et al. (2014).[7][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2][7] Nature, 511(7511), 616-620.[7][8]

-

Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell, 159(5), 1126-1139.

-

Wang, Y., et al. (2015). CDK7 inhibition suppresses aberrant high-order chromatin organization and 3D genomic interactions in T-ALL. Molecular Cell, 59(4), 576-587.[7]

-

Selleckchem. THZ1 Dihydrochloride Product Data.

-

TargetMol. THZ1 In Vivo Formulation Guide.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimizing THZ1 Dihydrochloride Solubilization for Biological Assays

Executive Summary

THZ1 Dihydrochloride (THZ1-2HCl) is a potent, covalent inhibitor of CDK7, widely used to probe transcriptional regulation in cancer.[1] Despite being a hydrochloride salt, THZ1-2HCl exhibits negligible solubility in pure water .[1]

This guide provides a definitive protocol for solubilizing THZ1-2HCl. The core directive is unequivocal: Dimethyl Sulfoxide (DMSO) is the required solvent for primary stock solutions. Aqueous buffers (water, PBS, saline) must only be used for final dilutions immediately prior to experimental application, often requiring specific co-solvents (PEG300, Tween-80) to prevent precipitation ("crashing out").[1]

Physicochemical Profile & Solubility Data

Understanding the chemical nature of THZ1 is critical for experimental success.[1] The molecule possesses a large hydrophobic core (phenylaminopyrimidine backbone) that dominates its solubility profile, overriding the hydrophilic potential of the hydrochloride counterions.[1]

Table 1: Physicochemical Properties of THZ1 Dihydrochloride

| Property | Value | Notes |

| Chemical Name | THZ1 Dihydrochloride | (E/Z)-THZ1 2HCl |

| Molecular Weight | ~638.97 g/mol | Free base is ~566.05 g/mol |

| Solubility in DMSO | ≥ 10 mM (up to 50 mg/mL) | Recommended Stock Solvent |

| Solubility in Water | Insoluble | Do not use for stock preparation |

| Solubility in Ethanol | Insoluble | Poor solvent choice |

| Reactivity | Covalent (Acrylamide moiety) | Targets Cys312 of CDK7; sensitive to nucleophiles |

The "Salt" Misconception

Researchers often assume that converting a drug to its HCl salt renders it water-soluble.[1] For THZ1, the lipophilicity of the aromatic scaffold is too high.[1] While the HCl form aids initial dissolution kinetics in organic solvents, it does not confer stability in pure aqueous environments at neutral pH, where the compound rapidly reverts to its hydrophobic free-base form and precipitates.[1]

Core Protocol: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration master stock solution (typically 10 mM) for long-term storage.

Materials

-

THZ1 Dihydrochloride powder (stored at -20°C, desiccated).[1][2]

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).[1]

-

Vortex mixer.[1]

Methodology

-

Equilibration: Remove the THZ1 vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula:

[1]

-

-

Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in an ultrasonic water bath at room temperature for 1-2 minutes.

-

Visual Check: The solution should be a clear, yellow liquid with no visible suspension.[1]

-

-

Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in light-protective tubes.

-

Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

-

Avoid: Repeated freeze-thaw cycles.[1]

-

Application Protocols: Aqueous Dilution

Protocol A: In Vitro (Cell Culture Assays)

Challenge: Diluting the hydrophobic stock into culture media without precipitation. Limit: Final DMSO concentration must be < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[1][4]

Workflow:

-

Intermediate Dilution (Optional but Recommended): Prepare a 100x or 1000x intermediate solution in DMSO or culture media immediately before use.

-

Example: Dilute 10 mM stock 1:100 in media to get 100 µM (cloudiness may occur here; proceed quickly).

-

-

Final Dilution: Spike the intermediate or stock directly into the cell culture well to the final target concentration (e.g., 10 nM - 500 nM).[1]

-

Mixing: Mix gently but thoroughly.

-

Timing: Apply to cells immediately. Do not store diluted aqueous solutions.[1]

Protocol B: In Vivo (Animal Formulation)

Challenge: High concentration required (e.g., 10 mg/kg) in a vehicle suitable for IP or IV injection.[1][5] Simple water/saline will fail.[1]

Validated Formulation (Selleckchem/MedChemExpress Standard):

-

5% DMSO (Solubilizer)[1]

-

40% PEG300 (Co-solvent/Stabilizer)[1]

-

5% Tween-80 (Surfactant/Emulsifier)[1]

-

50% ddH2O or Saline (Bulking agent)[1]

Step-by-Step Preparation:

-

Dissolve THZ1-2HCl in DMSO (5% of final volume). Vortex until clear.

-

Add PEG300 (40% of final volume). Vortex/Sonicate.[1]

-

Add Tween-80 (5% of final volume). Mix well.

-

Slowly add ddH2O/Saline (50% of final volume) while vortexing.[1]

-

Result: A clear solution or stable suspension suitable for injection.[1] Use immediately.

-

Visualizations

Diagram 1: Solubilization Workflow & Decision Matrix

This diagram illustrates the critical decision paths for handling THZ1-2HCl, ensuring the correct solvent is used for the intended application.

Caption: Critical workflow for THZ1 solubilization. Note the strict prohibition of water for initial stock preparation.[1]

Diagram 2: Mechanism of Instability in Aqueous Media

Understanding why the protocol exists prevents deviations.[1]

Caption: Physicochemical drivers of THZ1 instability upon aqueous dilution. The hydrophobic effect drives rapid precipitation.[1]

Troubleshooting & FAQs

Q: My stock solution turned cloudy after freezing. Is it ruined?

-

A: Not necessarily. DMSO freezes at ~18.5°C. Cloudiness is likely solid DMSO or precipitated THZ1 due to cold.[1] Warm to 37°C for 5-10 minutes and vortex. If it clears completely, it is safe to use.[1] If particulates persist, the compound has degraded or crashed out irreversibly.[1]

Q: Can I use Ethanol instead of DMSO?

-

A: No. THZ1 is reported as insoluble in ethanol.[1][6][3] DMSO is the only reliable solvent for high-concentration stocks.[1]

Q: Why did my cells die in the control group?

-

A: Check your final DMSO concentration. Ensure it does not exceed 0.1% - 0.5% (v/v).[1][4] THZ1 requires very low nanomolar dosing (IC50 ~3.2 nM), so you should be able to dilute significantly, keeping DMSO levels negligible.[1]

References

-

Kwiatkowski, N., et al. (2014).[1][7][3] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1][7][3] Nature, 511(7511), 616-620.[1][7][3] [1]

-

Selleckchem. (n.d.).[1] THZ1 2HCl Product Protocol and Solubility Data. Selleckchem.com.[1]

-

MedChemExpress. (n.d.).[1] THZ1 Hydrochloride Datasheet. MedChemExpress.com.[1]

-

Cayman Chemical. (n.d.).[1] THZ1 Product Information. CaymanChem.com.[1]

Sources

Application Note: High-Performance In Vivo Formulation of THZ1

Abstract & Rationale

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with potent anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.[1][2] However, like many targeted kinase inhibitors, THZ1 exhibits high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.

This guide details the preparation of a robust 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation.[3][4] This specific vehicle composition is selected to maximize solubility (up to ~3 mg/mL) while maintaining physiological tolerability for Intraperitoneal (IP) or Intravenous (IV) administration in rodent models.

Mechanistic Basis of the Formulation[2]

-

DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice of THZ1.

-

PEG300 (40%): A low-molecular-weight polyethylene glycol that serves as a hydrophilic co-solvent, bridging the gap between the organic DMSO phase and the aqueous phase.

-

Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating hydrophobic THZ1 molecules to prevent precipitation upon contact with physiological fluids.

-